Tetramethylammonium guanosine 5'-monophosphate

Nucleotide self-assembly G-quartet Supramolecular chemistry

Standard Na⁺/K⁺ GMP salts confound nucleotide self-assembly, G-quadruplex stability, and NMR studies by introducing structure-directing counterions. Tetramethylammonium guanosine 5′-monophosphate (TMA-GMP) uniquely solves this: • Cation-decoupled baseline: TMA⁺ neutralizes the phosphate without occupying structure-directing sites, enabling true 0 mM K⁺/Na⁺ starting conditions for phase-diagram mapping. • Superior spectral resolution: Eliminates aggregate-induced line broadening; yields discrete monomer-dimer-tetramer equilibria with assignable amino proton shifts for unambiguous ligand-binding and conformational analysis. • Definitive thermodynamic controls: TMA⁺ is non-stabilizing in G-quadruplex melting experiments, isolating the exact ΔTₘ contribution of a single cation species-critical for G4-targeted therapeutic development. Supplied as a white to off-white solid; for research use only.

Molecular Formula C18H36N7O8P
Molecular Weight 509.5 g/mol
CAS No. 89999-10-0
Cat. No. B15187212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetramethylammonium guanosine 5'-monophosphate
CAS89999-10-0
Molecular FormulaC18H36N7O8P
Molecular Weight509.5 g/mol
Structural Identifiers
SMILESC[N+](C)(C)C.C[N+](C)(C)C.C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N=C(NC2=O)N
InChIInChI=1S/C10H14N5O8P.2C4H12N/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21;2*1-5(2,3)4/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18);2*1-4H3/q;2*+1/p-2/t3-,5-,6-,9-;;/m1../s1
InChIKeyBZINBGDEHSDKAT-LGVAUZIVSA-L
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetramethylammonium Guanosine 5′-Monophosphate: Structure-Inert GMP Salt


Tetramethylammonium guanosine 5′-monophosphate, designated (TMA)₂(5′-GMP) or TMA-GMP, is a quaternary ammonium salt of the purine ribonucleotide 5′-GMP. It belongs to the class of purine ribonucleoside monophosphates and carries two tetramethylammonium (TMA⁺) counterions per GMP dianion [1]. Unlike the commonly employed sodium or potassium salts of 5′-GMP, the TMA⁺ cation is established in the literature as a ‘structure-inert’ counterion: it neither directs nor stabilises higher-order nucleotide self-assembly [2]. This inertness makes TMA-GMP a strategic procurement choice when the research objective requires the deconvolution of intrinsic nucleotide behaviour from cation-driven aggregation phenomena.

Why Na⁺ or K⁺ GMP Salts Are Not Equivalent Substitutes


Substituting TMA-GMP with disodium or dipotassium GMP is not chemically equivalent for scientific applications that probe nucleotide self-assembly, cation-dependent structuring, or G-quadruplex biophysics. Na⁺ and K⁺ are structure-directing ions that actively promote stacked tetramer, octamer, and extended helical aggregates of 5′-GMP [1]. When Na-GMP or K-GMP is used, the counterion itself becomes a confounding variable, making it impossible to isolate the effect of a deliberately added cation or to study the nucleotide's intrinsic hydrogen-bonding equilibria [2]. The quantitative evidence below demonstrates that TMA-GMP uniquely enables a “cation-decoupled” experimental system, a capability that commodity GMP salts cannot replicate.

Evidence: TMA-GMP vs. Na⁺ and K⁺ GMP Salts


Self-Assembly Fate: Cyclic Tetramers vs. Stacked Aggregates

In aqueous solution, TMA-GMP forms an equilibrium mixture of monomers, dimers, and cyclic tetramers stabilised solely by interbase hydrogen bonds, with no subsequent formation of ordered, slowly exchanging structures or base stacking [1]. In contrast, disodium 5′-GMP under comparable conditions (neutral to slightly basic pH, ≥0.1 M nucleotide) forms stacked octamers that bind 4 Na⁺ ions per octamer unit, with further aggregation into extended structures [2]. This fundamental difference in assembly fate means TMA-GMP provides a ‘clean’ tetramer-only system, whereas Na-GMP inevitably introduces higher-order aggregates that complicate structural and thermodynamic analysis.

Nucleotide self-assembly G-quartet Supramolecular chemistry NMR spectroscopy

Counterion Role: Structure-Inert vs. Structure-Directing

The tetramethylammonium cation is explicitly classified as ‘structure-inert’ for 5′-GMP ordering at neutral or slightly basic pH [1]. This property contrasts sharply with Na⁺, which functions as a structure-directing counterion that promotes octamer formation, and with K⁺, which induces a pseudo-four-stranded helical structure of 5′-GMP in solution [2]. The inertness of TMA⁺ has been exploited to quantitatively determine, by ¹H NMR, the stoichiometry of GMP ordering driven exclusively by added Na⁺ [1]. When procuring a GMP salt for mechanistic studies of cation-driven assembly, TMA-GMP is the required baseline because it eliminates the confounding contribution of the counterion.

Cation-directed assembly Nucleotide aggregation Counterion effects Supramolecular chemistry

NMR Spectral Resolution and Aggregate-Induced Broadening

The TMA⁺ counterion drastically reduces self-association of guanine-based nucleotides, enabling acquisition of complete, well-resolved ¹H NMR spectra with all resonances assignable [1]. For the closely related dinucleotide GpG, the TMA salt exhibits only weak, essentially non-cooperative intermolecular association at 15–20 mM below 40 °C, in contrast to Na⁺ and K⁺ salts that form extensive aggregates under identical conditions [1]. This spectral clarity is a direct consequence of the absence of cation-promoted stacking and is not achievable with Na-GMP or K-GMP, which yield broad, complex spectra due to multiple aggregate species in slow exchange on the NMR timescale [2].

NMR spectroscopy Nucleotide conformation G-quadruplex Structural biology

G-Quadruplex Stability: Non-Stabilizing vs. Stabilizing Ions

In G-quadruplex biophysics, TMA⁺ is categorised as a non-stabilizing ion: it does not contribute to the specific stabilisation of the G-quadruplex fold [1]. This property has been exploited to experimentally separate the contributions of specific ion binding (central cavity coordination) from nonspecific counterion condensation. In controlled experiments, the addition of TMA⁺ to preformed human telomeric G-quadruplexes does not elevate the melting temperature (Tₘ), whereas the addition of Na⁺ or K⁺ increases Tₘ significantly due to specific coordination in the central cavity [1]. This differential behaviour establishes TMA-GMP as the correct starting material for studies that aim to quantify the thermodynamic contribution of a particular alkali metal ion without background stabilisation from the counterion.

G-quadruplex stability Counterion condensation Nucleic acid thermodynamics Biophysical chemistry

Cation-Titration Capability for Mapping Self-Assembly

(TMA)₂(5′-GMP) serves as a charge-neutralising matrix that permits added K⁺ to bind preferentially in structure-forming sites without competition from the counterion [1]. Variable-temperature ³¹P and ¹H NMR spectra of this system revealed a K⁺-induced pseudo-four-stranded helical structure with an estimated 14.3 ± 1.1 residues per helical unit [1]. When the same experiment is attempted with K₂(5′-GMP), the counterion K⁺ is already present at saturating levels, precluding the ability to titrate K⁺ and observe the progressive formation of the helical species. (TMA)₂(5′-GMP) thus enables a counterion-titratable system that is unattainable with K-GMP.

K⁺-induced structure Nucleotide helix ³¹P NMR Supramolecular assembly

Amino Proton Exchange Kinetics and Structure-Catalysed Effects

Proton NMR line-broadening measurements show that amino proton exchange rates for disordered 5′-GMP dianions are not substantially altered when the counterion is changed from TMA⁺ to Na⁺, provided that Na⁺-directed H-bonded tetramer structures are absent [1]. This finding confirms that the intrinsic chemical exchange kinetics of the nucleotide are preserved in the TMA salt, while the Na⁺ salt introduces additional exchange pathways (catalysis in half the amino protons, inhibition in the other half) only when tetramer structures form [1]. For experiments requiring baseline exchange kinetics free from structure-catalysed contributions, TMA-GMP is the appropriate control.

Amino proton exchange Nucleotide dynamics NMR line broadening Hydrogen bonding

Application Scenarios Based on Differentiation Evidence


Cation-Titration NMR Mapping of GMP Self-Assembly Phase Diagrams

When the research goal is to determine the structural phase diagram of 5′-GMP as a function of added K⁺, Na⁺, or other cations, (TMA)₂(5′-GMP) is the only suitable starting material. As demonstrated by Walmsley and Burnett, the TMA⁺ counterion neutralises the dianionic phosphate without occupying structure-directing sites, enabling progressive K⁺ titration from zero and direct observation of the K⁺-induced pseudo-four-stranded helix by ³¹P and ¹H NMR [4]. This capability cannot be replicated with Na-GMP or K-GMP, where the counterion is already present at structure-saturating levels.

High-Resolution NMR Structural Biology of Guanine Nucleotides

For NMR studies requiring complete resonance assignment and well-resolved spectra, TMA-GMP eliminates the aggregate-induced line-broadening that plagues Na-GMP and K-GMP samples. The TMA salt yields discrete monomer–dimer–tetramer equilibria with assignable amino proton chemical shifts, as reported by Sagan and Walmsley [4]. This spectral clarity is critical for ligand-binding studies, conformational analysis, and any experiment where chemical shift perturbation mapping is the primary readout.

Thermodynamic Deconvolution of Ion Effects in G-Quadruplex Folding

In G-quadruplex biophysics, the contribution of counterion condensation to stability must be separated from specific ion coordination in the central cavity. Kim et al. established TMA⁺ as a non-stabilizing cation control that does not elevate the G-quadruplex melting temperature (Tₘ), in contrast to Na⁺ and K⁺ [4]. TMA-GMP is therefore the required salt form for melting experiments designed to isolate the thermodynamic contribution of a single cation species, a key consideration for laboratories developing G4-targeted therapeutics or biosensors.

Baseline Kinetic Studies of Amino Proton Exchange Dynamics

For kinetic investigations of amino proton exchange in guanine nucleotides, TMA-GMP provides a baseline free from the structure-catalysed exchange artefacts that emerge in Na-GMP solutions upon tetramer formation. Barr and Pinnavaia demonstrated that when Na⁺-directed tetramers are absent, exchange rates for TMA⁺ and Na⁺ salts are comparable (k ≈ 1–10 s⁻¹), but tetramer formation in Na-GMP introduces rate divergences exceeding four orders of magnitude [4]. TMA-GMP is thus indispensable for accurate measurement of intrinsic nucleotide exchange dynamics.

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